molecular formula C23H22N4O3S B2652041 3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111316-69-8

3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2652041
CAS No.: 1111316-69-8
M. Wt: 434.51
InChI Key: NZTLFOVBRZOJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a methylsulfanyl-linked 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole moiety. Such structural features are common in medicinal chemistry, where 1,2,4-oxadiazoles serve as bioisosteres for esters or amides, improving metabolic stability .

Properties

IUPAC Name

5-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14-5-6-17(11-15(14)2)23-24-21(30-27-23)13-31-22-10-8-18(25-26-22)16-7-9-19(28-3)20(12-16)29-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTLFOVBRZOJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The initial steps often include the formation of the pyridazine ring, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups through various substitution reactions. The oxadiazole ring is then introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring and the pyridazine core.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The incorporation of the oxadiazole moiety in compounds has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Several studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells effectively. A compound structurally similar to our focus compound showed up to 96.86% growth inhibition against CNS cancer cell lines at a concentration of 105M10^{-5}M .
  • Mechanism of Action : These compounds often function through mechanisms such as inducing apoptosis and inhibiting specific cellular pathways involved in tumor growth. The presence of the pyridazine ring further contributes to the overall bioactivity by enhancing binding affinity to target proteins .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity : Various studies have indicated that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. The specific structure of the compound allows it to interact with bacterial cell membranes or intracellular targets, leading to cell death .
  • In Vitro Studies : Experimental data suggest that compounds with similar structural elements demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
Dimethoxy groupsEnhance lipophilicity and bioavailability
Oxadiazole moietyCritical for anticancer and antimicrobial activities
Pyridazine ringIncreases binding affinity to biological targets

The modification of substituents on the phenyl rings can lead to variations in biological activity, allowing for tailored approaches in drug design.

Synthesis and Testing

A series of studies have focused on synthesizing similar compounds and testing their biological activities:

  • Abdel K. Mansour et al. synthesized various substituted oxadiazole derivatives and found significant anticancer potency against leukemia cell lines . Their findings highlight the potential for developing new therapeutic agents based on structural modifications.
  • Salahuddin et al. explored a range of oxadiazole derivatives, reporting that certain compounds exhibited enhanced cytotoxicity compared to established chemotherapeutics . This emphasizes the importance of ongoing research into structural variants.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine and Oxadiazole Moieties

Compound Name Pyridazine Substituent Oxadiazole Substituent Sulfanyl Linkage Key Features Reference
Target Compound 3,4-Dimethoxyphenyl 3,4-Dimethylphenyl Methyl Enhanced hydrophilicity (dimethoxy) and moderate lipophilicity (dimethyl).
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-Methoxyphenyl 3-(Trifluoromethyl)phenyl Methyl Trifluoromethyl group increases electronegativity and metabolic stability.
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) 4-Sulfamoylphenyl Methanesulfonate (sulfonate) N/A Sulfonate ester enhances solubility but reduces membrane permeability.

Key Observations:

  • Hydrophilicity vs. Lipophilicity: The dimethoxy substituents on the target compound improve water solubility relative to the single methoxy group in ’s analog. Conversely, the dimethylphenyl group on the oxadiazole may increase lipophilicity, favoring blood-brain barrier penetration.
  • Functional Group Diversity: Sulfonate esters () prioritize solubility but lack the sulfanyl linkage critical for covalent interactions or thiol-mediated targeting seen in the target compound .

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O4SC_{24}H_{24}N_4O_4S, with a molecular weight of approximately 460.54 g/mol. The structure features a pyridazine core substituted with various functional groups that contribute to its biological activity.

Research indicates that derivatives of 1,2,4-oxadiazole , which are part of this compound's structure, exhibit significant anticancer properties. These compounds often act by inhibiting critical enzymes involved in cancer cell proliferation, such as:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Topoisomerase II
  • Telomerase

The presence of the sulfanyl group also enhances the compound's ability to interact with biological targets, potentially increasing its efficacy against various diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that oxadiazole hybrids could inhibit telomerase activity, which is crucial for cancer cell immortality .
  • Another research indicated that certain oxadiazole compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Studies

  • Antitumor Efficacy : In vitro studies on similar oxadiazole derivatives reported IC50 values in the micromolar range against several cancer cell lines. For example, one derivative exhibited an IC50 of 12 µM against MCF-7 breast cancer cells .
  • Antimicrobial Testing : A related study evaluated a series of oxadiazole derivatives for their antibacterial activity against E. coli and S. aureus, showing significant inhibition zones compared to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Methoxy groupsIncrease solubility and bioactivity
Sulfanyl groupEnhance interactions with biological targets
Dimethyl substitutionPotentially increases potency

Research indicates that modifications to the phenyl rings can significantly alter the compound's efficacy and specificity towards cancer cells and pathogens.

Q & A

Q. Methodological approach :

  • Dose-response profiling : Test compound across 5-log concentrations (1 nM–100 µM) to identify IC50 variability .
  • Mechanistic validation :
    • Apoptosis assays : Caspase-3/7 activation (luminescence) and Annexin V staining (flow cytometry) .
    • Cell cycle analysis : PI staining to detect G1/S arrest (common in oxadiazole derivatives) .
  • Target engagement : Western blotting for downstream targets (e.g., PARP cleavage for apoptosis; p21 for cell cycle arrest) .
    Note : Cell-specific metabolic differences (e.g., CYP450 expression in A549) may require pharmacokinetic profiling .

Basic: What advanced spectroscopic techniques confirm the structural integrity of the sulfanyl-linked pyridazine-oxadiazole system?

  • 1H/13C NMR :
    • Pyridazine C-H protons appear as doublets at δ 8.2–8.5 ppm .
    • Oxadiazole methyl groups show singlets at δ 2.3–2.5 ppm .
  • HRMS : Exact mass confirmation (e.g., m/z 454.56 for [M+H]+) .
  • X-ray crystallography : Resolves sulfanyl bridge geometry (if crystalline) .

Advanced: What computational modeling approaches predict target binding interactions with enzymes like cyclooxygenases (COX)?

  • Molecular docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) to identify key interactions:
    • Sulfanyl group hydrogen bonding with Tyr355 .
    • Oxadiazole π-π stacking with Phe518 .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .
    Validation : Compare with COX inhibition assays (e.g., ovine COX-2 IC50) .

Advanced: How can researchers mitigate batch-to-batch variability in purity during large-scale (>10g) synthesis?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress .
  • Purification :
    • Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted intermediates .
    • Recrystallization in ethanol/water (1:3) improves purity to >98% .
  • QC criteria : HPLC purity >95% (C18 column, 254 nm, acetonitrile/water mobile phase) .

Advanced: What methodologies determine the oxidative stability of the sulfanyl bridge under physiological conditions?

  • Forced degradation : Incubate compound in H2O2 (0.3% w/v, 37°C, 24h). Monitor via:
    • LC-MS : Detect sulfoxide (m/z +16) and sulfone (m/z +32) degradation products .
    • TLC : Rf shift from 0.6 (parent) to 0.4 (sulfoxide) in ethyl acetate .
      Mitigation : Add antioxidants (e.g., 0.1% BHT) to formulation buffers .

Advanced: How should SAR studies optimize potency and metabolic stability while minimizing CYP450 inhibition?

  • Substituent modifications :
    • Replace 3,4-dimethoxyphenyl with 3,4-difluoro to reduce CYP3A4 inhibition .
    • Introduce polar groups (e.g., –OH) at pyridazine C-4 to enhance metabolic stability .
  • Assays :
    • Microsomal stability (human liver microsomes, t1/2 >60 min desirable) .
    • CYP450 inhibition screening (IC50 >10 µM for safety) .

Basic: What are key considerations for developing validated HPLC methods for parent compound and byproduct quantification?

  • Column : C18 (5 µm, 250 × 4.6 mm) .
  • Mobile phase : Gradient from 40% to 80% acetonitrile in 0.1% formic acid over 20 min .
  • Detection : UV at 254 nm (pyridazine absorbance) .
    Validation parameters : Linearity (R2 >0.999), LOD <0.1 µg/mL, recovery 98–102% .

Advanced: How to reconcile discrepancies between in vitro kinase inhibition and cellular proliferation effects?

  • Cellular uptake studies : Quantify intracellular concentration via LC-MS (e.g., A549 cells lysed in methanol) .
  • Off-target profiling : Kinase panel screening (e.g., Eurofins DiscoverX) to identify unintended targets .
  • Transcriptomics : RNA-seq to detect compensatory pathways (e.g., MAPK upregulation) .

Advanced: What experimental approaches investigate mitochondrial-mediated apoptosis versus necrosis in resistant models?

  • Mitochondrial membrane potential (ΔΨm) : JC-1 staining (red/green fluorescence shift) .
  • ATP assay : Necrotic cells show ATP depletion (luminescence assay) .
  • Caspase-9 inhibition : Use Z-LEHD-FMK to block intrinsic apoptosis; persistent cell death indicates necrosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.